molecular formula C12H24O B14457982 10-Methylundecan-2-one CAS No. 67882-99-9

10-Methylundecan-2-one

Cat. No.: B14457982
CAS No.: 67882-99-9
M. Wt: 184.32 g/mol
InChI Key: BBBADZRBMLNULE-UHFFFAOYSA-N
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Description

10-Methylundecan-2-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the tenth carbon of an undecane chain, with a ketone functional group at the second carbon. This compound is known for its distinctive odor and is often used in the study of volatile organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylundecan-2-one can be synthesized through various methods. One common approach involves the oxidation of 10-methylundecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of 10-methylundecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 10-methylundecanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with potassium permanganate can yield 10-methylundecanoic acid.

    Reduction: The compound can be reduced to 10-methylundecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with hydrazine can form hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrazine (N2H4)

Major Products:

    Oxidation: 10-Methylundecanoic acid

    Reduction: 10-Methylundecanol

    Substitution: Hydrazones

Scientific Research Applications

10-Methylundecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylundecan-2-one involves its interaction with various molecular targets. In microbial systems, it acts as a signaling molecule, influencing the behavior of other microorganisms. The compound can modulate gene expression and metabolic pathways, leading to changes in microbial growth and activity . In chemical reactions, the ketone group serves as a reactive site for nucleophilic attack, facilitating various transformations.

Comparison with Similar Compounds

10-Methylundecan-2-one can be compared with other methyl ketones such as:

  • 9-Methylundecan-2-one
  • 8-Methylnonan-2-one
  • Geranylacetone
  • Pentadecen-2-one
  • 12-Methyltridecan-2-one

Uniqueness: this compound is unique due to its specific position of the methyl group and the ketone functional group, which influences its chemical reactivity and biological activity. Its distinct odor and role in microbial interactions further distinguish it from other similar compounds .

Properties

CAS No.

67882-99-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

10-methylundecan-2-one

InChI

InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3

InChI Key

BBBADZRBMLNULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC(=O)C

Origin of Product

United States

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